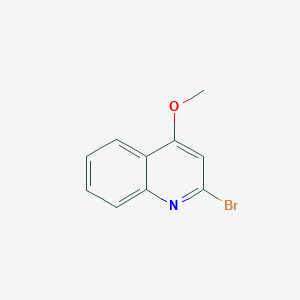![molecular formula C13H23N3O2 B2620478 Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate CAS No. 1975117-75-9](/img/structure/B2620478.png)
Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate, also known as ABPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABPP is a potent inhibitor of serine hydrolases, a class of enzymes that play crucial roles in many biological processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate involves the irreversible inhibition of serine hydrolases through covalent modification of the active site. Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate contains a reactive group that selectively targets the serine residue in the active site of serine hydrolases, leading to the formation of a stable covalent bond. This irreversible inhibition allows for the identification and characterization of serine hydrolases in complex biological systems.
Biochemical and Physiological Effects:
Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate has been shown to have significant biochemical and physiological effects in various biological systems. Inhibition of serine hydrolases by Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate has been linked to the regulation of lipid metabolism, inflammation, and pain perception. Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and obesity.
Advantages and Limitations for Lab Experiments
One of the significant advantages of Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate is its ability to selectively target and inhibit serine hydrolases, allowing for the identification and characterization of these enzymes in complex biological systems. Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate is also relatively easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate is its irreversible inhibition of serine hydrolases, which can lead to the loss of enzyme activity and potential side effects.
Future Directions
There are several future directions for Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate research, including the development of more potent and selective inhibitors, the identification and characterization of new serine hydrolases, and the application of Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate in drug discovery and development. Additionally, Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate can be used in combination with other techniques, such as mass spectrometry and X-ray crystallography, to gain a more comprehensive understanding of serine hydrolase function and regulation.
Synthesis Methods
The synthesis of Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate involves a series of chemical reactions that require specific reagents and conditions. The first step in the synthesis is the preparation of 3-aminomethyl-1-methylpyrazole-4-carboxylic acid, which is obtained by reacting 3-amino-1-methylpyrazole-4-carboxylic acid with formaldehyde and hydrogen cyanide. The resulting product is then treated with butyl lithium and methyl iodide to form the butyl(methyl)amino derivative. Finally, the esterification of the resulting compound with ethyl chloroformate yields Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate.
Scientific Research Applications
Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate has been used in various scientific research applications due to its ability to selectively inhibit serine hydrolases. One of the most significant applications of Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate is in the field of proteomics, where it is used to identify and characterize serine hydrolases in complex biological systems. Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate has also been used in drug discovery, where it is used to screen for potential drug targets and develop novel therapeutics.
properties
IUPAC Name |
ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-5-7-8-15(3)10-12-11(9-16(4)14-12)13(17)18-6-2/h9H,5-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLHHOPEDVKWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=NN(C=C1C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-{[butyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Prop-2-enyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2620399.png)




![N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2620408.png)
![{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B2620409.png)

![N-(2-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2620411.png)
![3-[(chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B2620415.png)

![4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide](/img/structure/B2620417.png)
![(1H-indol-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2620418.png)